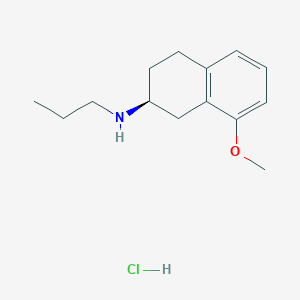
(S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO and its molecular weight is 255.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride is a synthetic compound belonging to the class of aminotetralines, which has garnered attention for its potential neuropharmacological applications. This article explores its biological activity, including receptor interactions, pharmacological effects, and structural characteristics that contribute to its unique properties.
Chemical Structure and Properties
This compound has a complex structure characterized by:
- Molecular Formula : C₁₄H₁₉ClN₂O
- Molecular Weight : Approximately 250.77 g/mol
The compound features a methoxy group and a propyl amine substituent on a tetraline backbone, which is crucial for its biological activity. The presence of these functional groups allows for interactions with various neurotransmitter systems, particularly dopamine and serotonin receptors.
Research indicates that this compound exhibits significant binding affinity to dopamine D2 receptors and serotonin 5-HT1 receptors. Its mechanism of action involves:
- Dopamine Receptor Modulation : The compound acts as an agonist at D2 receptors, influencing dopaminergic signaling pathways that are critical in mood regulation and movement control .
- Serotonin Receptor Interaction : It also interacts with serotonin receptors, suggesting potential applications in treating mood disorders and anxiety .
Pharmacological Effects
- Neuroprotective Properties : Studies have shown that this compound exhibits neuroprotective effects, which may be beneficial in neurodegenerative diseases .
- Antioxidant Activity : The compound has been associated with antioxidant properties that could mitigate oxidative stress in neuronal tissues.
- Potential Antidepressant Effects : Given its interactions with serotonin and dopamine systems, it may have antidepressant-like effects, warranting further investigation in clinical settings .
Comparative Biological Activity
A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminotetralin | Basic tetralin structure | Dopamine receptor activity |
| 8-Hydroxy-N-propyl-tetralin | Hydroxyl substitution | Neuroprotective effects |
| 4-Methyl-N-propyl-tetralin | Methyl substitution on the aromatic ring | Antidepressant properties |
| 7-Methoxy-N-propyl-tetralin | Methoxy group at different position | Potential anxiolytic effects |
The distinct combination of functional groups in this compound may confer unique receptor selectivity compared to these analogs.
In Vivo Studies
In vivo studies have demonstrated the compound's efficacy in modulating dopamine release and receptor binding. For instance, PET imaging studies showed a dose-dependent decrease in D2 receptor binding following administration of the compound, indicating its agonistic properties .
Clinical Implications
The pharmacological profile suggests potential therapeutic applications in treating conditions such as:
- Depression : Due to its serotonergic activity.
- Parkinson's Disease : By modulating dopaminergic pathways.
- Anxiety Disorders : Leveraging its interaction with serotonin receptors.
特性
IUPAC Name |
(2S)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-9-15-12-8-7-11-5-4-6-14(16-2)13(11)10-12;/h4-6,12,15H,3,7-10H2,1-2H3;1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZOPGSQNJGSJO-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C(=CC=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)C(=CC=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














